1-(2-Chlorophenyl)cyclopropanecarbonitrile chemical properties and structure
1-(2-Chlorophenyl)cyclopropanecarbonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative. The cyclopropane ring, a three-membered carbocycle, is a structural motif of interest in medicinal chemistry due to its unique conformational properties and ability to introduce rigidity into molecules. The presence of a chlorophenyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, potentially for pharmaceutical applications. This document provides a comprehensive overview of the available chemical properties and structural information for 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
Chemical Structure and Properties
The chemical structure of 1-(2-Chlorophenyl)cyclopropanecarbonitrile consists of a cyclopropane ring substituted with a 2-chlorophenyl group and a nitrile group at the same carbon atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-chlorophenyl)cyclopropane-1-carbonitrile |
| CAS Number | 122143-18-4[1][2] |
| Molecular Formula | C₁₀H₈ClN[1][2] |
| SMILES | C1CC1(C#N)C2=CC=CC=C2Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Boiling Point | 312.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.24 g/mL (Predicted) | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for 1-(2-Chlorophenyl)cyclopropanecarbonitrile is limited. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (ortho-substituted phenyl ring) expected in the range of δ 7.0-7.5 ppm. Cyclopropyl protons would appear as complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the δ 120-140 ppm region. The nitrile carbon is expected around δ 115-125 ppm. The quaternary carbon of the cyclopropane ring would be downfield, and the CH₂ carbons of the cyclopropane ring would be in the upfield region. |
| IR Spectroscopy | A sharp, medium intensity peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 177, with an isotopic peak (M+2) at m/z 179 due to the presence of the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile is not detailed in the available literature. However, a general and widely used method for the synthesis of 1-aryl-1-cyanocyclopropanes is the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile. The following is a representative protocol that could be adapted for the synthesis of the target compound.
General Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation
This protocol describes the reaction of an arylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions to yield the corresponding 1-aryl-1-cyanocyclopropane.
Materials:
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2-Chlorophenylacetonitrile
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1,2-Dibromoethane
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Sodium hydroxide (50% aqueous solution)
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Toluene
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Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
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Dichloromethane
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylacetonitrile (1 equivalent), toluene, and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).
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With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
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Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
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Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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After cooling to room temperature, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
Characterization:
The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Biological Activity and Drug Development Potential
As of the current literature survey, there is no specific information available regarding the biological activity, signaling pathway involvement, or direct application of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in drug development.
However, the cyclopropane scaffold is a valuable "bioisostere" in medicinal chemistry. It is often used to replace gem-dimethyl groups or other functionalities to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The rigid nature of the cyclopropane ring can also be used to lock a molecule in a specific conformation, which can be advantageous for receptor binding.
Given its structure, 1-(2-Chlorophenyl)cyclopropanecarbonitrile could serve as a precursor for the synthesis of novel compounds with potential biological activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The 2-chlorophenyl moiety is also a common feature in many bioactive molecules.
Visualizations
Caption: General workflow for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
Caption: Logical flow for the structural characterization of the synthesized compound.
Conclusion
1-(2-Chlorophenyl)cyclopropanecarbonitrile is a chemical entity with potential as a synthetic intermediate. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data for its physicochemical properties and biological activities. The provided synthetic protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications in research and drug discovery. Future work should focus on the experimental determination of its physical constants, a thorough spectroscopic characterization, and screening for potential biological activities.
